3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide
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Overview
Description
3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-E]pyridine core fused with a cyclopentane ring, an amino group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[3,2-E]pyridine core . The reaction conditions often involve heating in the presence of formic acid or other cyclization agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, can be employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyano-2-thiophenecarboxamide: A precursor in the synthesis of thienopyridine derivatives.
Thieno[3,2-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Thieno[2,3-b]pyridine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H14N4OS |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-amino-N-(2-cyanophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c19-9-11-4-1-2-6-14(11)21-17(23)16-15(20)12-8-10-5-3-7-13(10)22-18(12)24-16/h1-2,4,6,8H,3,5,7,20H2,(H,21,23) |
InChI Key |
PPPYJVCKRAUYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4C#N |
Origin of Product |
United States |
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